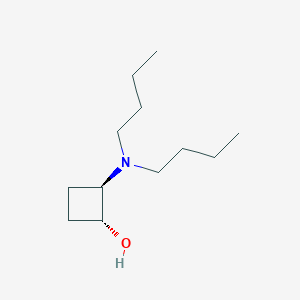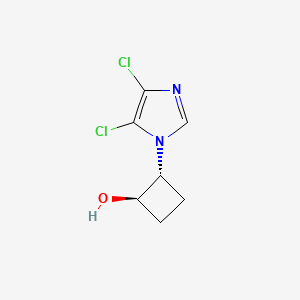![molecular formula C10H14F2N4 B1485571 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine CAS No. 2098105-15-6](/img/structure/B1485571.png)
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine
Vue d'ensemble
Description
“1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine” is a chemical compound that has gained attention in the scientific community. It belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has also been described .
Applications De Recherche Scientifique
Fungicidal Activity
This compound has been used in the design and synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . These derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They have been particularly effective in controlling corn rust .
Pesticide Resistance Management
Pyrimidinamine derivatives, including “1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine”, are of interest in managing pesticide resistance. Their mode of action differs from other commercial fungicides, and resistance to these compounds has not been reported so far .
Acaricidal Activity
Research has shown that introducing trifluoroethyl thioether and F, Cl, CH3 substituents at different positions on the benzene ring of pyrimidinamine derivatives can result in compounds with excellent acaricidal activity . One such compound, HNPC-A188, exhibits excellent acaricidal activity against Tetranychus urticae .
Development of New Pesticides
The compound is used in the development of new pesticides. By introducing trifluoroethyl thioether into the pyrimidine derivatives, researchers have been able to develop new pesticides in which both non-target resistance and target resistance have not evolved .
Bioactivity Improvement
The introduction of fluoroalkyl sulfur groups, such as trifluoroethyl sulfur (CF3CH2S-), into pyrimidin-4-amine derivatives can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This can enhance the bioactivity of these compounds .
Mécanisme D'action
Target of Action
Similar compounds, such as pyrimidifen, are known to act as acaricides, substances that kill mites and ticks .
Mode of Action
Acaricides typically work by disrupting the nervous system of mites and ticks, leading to their death .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Acaricides often affect the nervous system pathways in mites and ticks .
Pharmacokinetics
Similar compounds often have good lipophilic properties, which can improve their pharmacokinetic properties .
Result of Action
Similar compounds result in the death of mites and ticks .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the temperature and pH of the environment could potentially affect the stability and efficacy of the compound .
Propriétés
IUPAC Name |
1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N4/c11-10(12)8-4-9(15-6-14-8)16-3-1-2-7(13)5-16/h4,6-7,10H,1-3,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGQPPSVOJDGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485490.png)
![1-[(2-ethyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485491.png)

![1-[trans-2-Hydroxycyclobutyl]piperidin-4-ol](/img/structure/B1485494.png)
![trans-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclobutan-1-ol](/img/structure/B1485497.png)

![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)
![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)

![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)
![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)
![trans-2-[Bis(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485510.png)